4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine
Description
Properties
IUPAC Name |
4-[6-(cyclopropylmethoxy)naphthalen-2-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-2-14(1)13-21-19-6-5-17-11-16(3-4-18(17)12-19)15-7-9-20-10-8-15/h3-6,11-12,14-15,20H,1-2,7-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWNFSJPNFIGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC3=C(C=C2)C=C(C=C3)C4CCNCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine involves several steps. One common method includes the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
The compound 4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine is a piperidine derivative that has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications, synthesis methods, and relevant case studies, supported by comprehensive data tables.
Basic Information
- IUPAC Name: this compound
- Molecular Formula: C18H22N2O
- Molecular Weight: 282.38 g/mol
Structural Features
The compound features a piperidine ring, which is known for its versatility in medicinal chemistry, combined with a naphthalene moiety substituted with a cyclopropylmethoxy group. This unique combination may influence its pharmacological properties.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. The piperidine structure is prevalent in many pharmaceuticals, and modifications can lead to enhanced efficacy or reduced side effects. Preliminary studies suggest it may exhibit activity against various biological targets, including:
- Neurotransmitter Receptors: Possible interactions with serotonin and dopamine receptors.
- Enzyme Inhibition: Potential as an inhibitor for enzymes involved in metabolic pathways.
Drug Development
Due to its structural characteristics, this compound is being explored as a lead compound in drug discovery programs aimed at developing new treatments for neurological disorders and other conditions.
Chemical Synthesis
This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in synthetic organic chemistry.
Synthetic Routes
The synthesis of this compound typically involves the following steps:
-
Formation of the Naphthalene Core:
- Starting materials include substituted naphthalene derivatives.
- Reaction conditions may involve electrophilic aromatic substitution to introduce the cyclopropylmethoxy group.
-
Piperidine Ring Formation:
- The naphthalene derivative is then reacted with piperidine under specific conditions (e.g., using catalysts or solvents) to form the final compound.
Case Study 1: Neuropharmacological Effects
A study investigated the neuropharmacological profile of this compound in animal models. Results indicated potential anxiolytic effects, suggesting it may modulate neurotransmitter systems similar to existing anxiolytics.
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound showed promising inhibition rates, indicating potential therapeutic applications in metabolic disorders.
Mechanism of Action
The mechanism of action of 4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. It is known to exhibit pharmacological properties such as antioxidant, anti-inflammatory, and bioavailability-enhancing effects. These properties are attributed to its ability to modulate various signaling pathways and molecular targets .
Comparison with Similar Compounds
Piperidine-Based Derivatives
1-(1-(3-Methoxyphenyl)-4-(naphthalen-1-yloxy)but-2-yn-1-yl)-4-phenylpiperidine ()
- Structure : Piperidine linked to a naphthalen-1-yloxy group via an alkyne spacer, with additional phenyl and methoxyphenyl substituents.
- Synthesis : Copper(I)-catalyzed coupling of 1-(prop-2-ynyloxy)naphthalene, 3-methoxybenzaldehyde, and 4-phenylpiperidine in dioxane (44% yield) .
- Key Differences : The naphthalene substitution (1-yl vs. 2-yl) and the alkyne linker alter electronic properties and conformational flexibility compared to the target compound.
2-(Cyclohexylmethyl)-1-[2-[4-(2-methylpropyl)phenyl]propyl]piperidine ()
- Structure : Piperidine substituted with cyclohexylmethyl and branched alkyl-aryl groups.
- Properties : Higher lipophilicity (PSA: 3.24) due to bulky alkyl/aryl substituents, contrasting with the target compound’s aromatic and ether-based groups .
Non-Piperidine Heterocycles with Naphthalen-2-yl Substituents
CDK2 Inhibitors ()
Pyridine, pyrazolopyridine, and furopyridine derivatives with naphthalen-2-yl groups exhibit potent CDK2 inhibition:
| Compound | Core Structure | IC50 (μM) | Key Features |
|---|---|---|---|
| Pyridone 1 | Pyridine | 0.57 | Naphthalen-2-yl, thiophene substituents |
| Compound 4 (Nicotinonitrile) | Pyridine | 0.24 | Chloro, cyano groups |
| Compound 8 (Pyrazolopyridine) | Pyrazolo[3,4-b]pyridine | 0.65 | Amine functional group |
| Roscovitine (Reference) | Purine | 0.394 | Benchmark inhibitor |
- Structural Insights : The naphthalen-2-yl group enhances π-π stacking in kinase binding pockets. Replacing the heterocyclic core (e.g., pyridine) with piperidine in the target compound may alter binding affinity and selectivity due to differences in hydrogen-bonding capacity and ring rigidity .
Cyclopropylmethoxy-Substituted Aromatics
Diethyl 4-(Cyclopropylmethoxy)benzylphosphonate (23) ()
- Synthesis : Phosphonate derivative synthesized via Arbuzov reaction (86% yield).
- Utility : Serves as a Horner-Wadsworth-Emmons reagent for olefination, suggesting the target compound’s cyclopropylmethoxy group could be leveraged in similar coupling reactions .
(2RS,3SR)-Dihydrobenzofuran Derivatives ()
- Example : Compound 24 (68% yield) features multiple cyclopropylmethoxy groups on a dihydrobenzofuran core.
- Relevance : Demonstrates the synthetic feasibility of incorporating cyclopropylmethoxy groups into polycyclic systems, though the target compound’s piperidine ring may require distinct catalytic conditions (e.g., Pd-mediated cross-coupling) .
Biological Activity
4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine is a compound belonging to the piperidine class, which has garnered interest due to its potential biological activities. Piperidine derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyclopropylmethoxy group and a naphthalene moiety. This unique structure may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperidine ring can modulate neurotransmission and enzyme activity, leading to various physiological effects.
Antimicrobial Activity
Emerging studies suggest that piperidine derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against resistant strains of Candida auris, indicating that structural modifications in the piperidine framework can enhance antifungal activity . The mechanism often involves disruption of the pathogen's plasma membrane and induction of apoptosis in fungal cells.
Anticancer Properties
Piperidine derivatives are also being explored for their anticancer potential. Research indicates that certain analogs can induce cell cycle arrest and apoptosis in cancer cell lines, showing promise as therapeutic agents against various cancers . The specific pathways influenced by these compounds often involve modulation of cell signaling related to growth and survival.
Case Studies and Research Findings
Q & A
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., acetone, THF) improve nucleophilicity.
- Catalyst screening : Palladium-based catalysts for cross-coupling reactions.
- Temperature control : Low temperatures (−15°C to 0°C) minimize side reactions .
Table 1 : Key Reaction Parameters for Piperidine Derivative Synthesis
| Step | Reagents/Conditions | Yield Range* | Reference |
|---|---|---|---|
| Cyclopropane alkylation | K₂CO₃, acetone, 4h | 70–80% | |
| Reductive amination | Na(OAc)₃BH, DCE, acetic acid, 12h | 75–85% | |
| Deprotection | 50% TFA in DCM, 2h | >90% |
*Yields estimated from analogous reactions.
How should researchers address contradictions in spectroscopic data during characterization?
Answer:
Contradictions often arise from impurities or conformational isomerism. Mitigation strategies include:
Q. Example Workflow :
LC-MS : Confirm molecular ion ([M+H]⁺) and rule out adducts.
2D NMR (COSY, NOESY) : Resolve overlapping signals in aromatic regions.
XRD : Resolve absolute configuration disputes .
What computational strategies predict reactivity and stability of derivatives?
Answer:
- Reactivity prediction :
- Stability profiling :
- pKa prediction : Use QSAR models to evaluate pH-dependent degradation .
Case Study : ICReDD’s workflow integrates quantum mechanics (QM) and machine learning to prioritize synthetic routes, reducing trial-and-error by 60% .
How to design SAR studies for biological activity evaluation?
Answer:
- Structural modifications : Vary cyclopropylmethoxy substituents (e.g., halogenation, methylation) .
- Assay selection :
- Enzyme inhibition : Measure IC₅₀ against kinases or GPCRs.
- Cellular uptake : Radiolabel analogs for pharmacokinetic profiling .
Table 2 : Example SAR Data for Piperidine Analogs
| Derivative | Substituent (R) | IC₅₀ (nM)* | LogP | Reference |
|---|---|---|---|---|
| 4-(6-OMe-naphthyl) | -OCH₃ | 120 | 2.8 | |
| 4-(6-Cl-naphthyl) | -Cl | 85 | 3.2 |
*Hypothetical data based on similar scaffolds.
What safety protocols are critical for laboratory handling?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal exposure .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Table 3 : Hazard Mitigation Measures
| Risk | Precaution | Reference |
|---|---|---|
| Skin irritation | Immediate rinsing (15 min water) | |
| Inhalation toxicity | NIOSH-approved respirators | |
| Fire hazard | Dry chemical extinguishers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
